

Linerixibat Early-Phase Clinical Data: A
Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |  |
|----------------------|-------------|-----------|--|--|--|
| Compound Name:       | Linerixibat |           |  |  |  |
| Cat. No.:            | B607791     | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive analysis of the early-phase clinical trial data for **linerixibat**, an investigational inhibitor of the ileal bile acid transporter (IBAT). The following sections detail the quantitative outcomes, experimental methodologies, and relevant biological pathways associated with **linerixibat**'s development for the treatment of cholestatic pruritus in patients with primary biliary cholangitis (PBC).

#### **Core Mechanism of Action**

Linerixibat is a minimally absorbed, orally administered small molecule designed to inhibit the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] In healthy individuals, IBAT is crucial for the enterohepatic circulation of bile acids, reabsorbing them from the terminal ileum into the portal circulation.[2] In cholestatic liver diseases like PBC, impaired bile flow leads to an accumulation of bile acids in the systemic circulation, which is thought to be a primary cause of debilitating pruritus (itching). [3][4] By blocking IBAT, linerixibat increases the fecal excretion of bile acids, thereby reducing their concentration in the bloodstream and alleviating pruritus.







Click to download full resolution via product page

Caption: Mechanism of Action of Linerixibat.

# Phase 2b "GLIMMER" Trial (NCT02966834)

The GLIMMER study was a Phase 2b, multicenter, randomized, double-blind, placebocontrolled trial designed to assess the dose-response, efficacy, and safety of **linerixibat** for



cholestatic pruritus in patients with PBC.

### **Experimental Protocol**

The trial enrolled 147 adult patients with PBC and moderate-to-severe pruritus, defined as a score of ≥4 on a 0-10 numerical rating scale (NRS). The study consisted of a 4-week single-blind placebo run-in period, followed by randomization to a 12-week double-blind treatment period, and a subsequent 4-week single-blind placebo follow-up. Patients with an NRS score of ≥3 at the end of the run-in period were randomized to receive either placebo or one of five linerixibat dosing regimens. The primary endpoint was the change from baseline in the mean worst daily itch (MWDI) score at week 16.





Click to download full resolution via product page

Caption: GLIMMER Phase 2b Trial Workflow.

## **Efficacy Data**

While the primary analysis of the mean change from baseline in the intent-to-treat population was not statistically significant, a post-hoc analysis revealed significant improvements in itch in



three linerixibat groups compared to placebo over the 12-week treatment period.

| Treatment Group          | N  | Mean Change from<br>Baseline in MWDI<br>Score at Week 16 | p-value (vs.<br>Placebo) |
|--------------------------|----|----------------------------------------------------------|--------------------------|
| Placebo                  | 36 | -1.73                                                    | -                        |
| 20mg once daily (QD)     | 16 | -2.19                                                    | Not Significant          |
| 90mg once daily (QD)     | 23 | -2.60                                                    | Not Significant          |
| 180mg once daily<br>(QD) | 27 | -2.60                                                    | 0.0424                   |
| 40mg twice daily (BID)   | 23 | -2.86                                                    | 0.0105                   |
| 90mg twice daily (BID)   | 22 | -2.25                                                    | 0.0370                   |

Data sourced from post-hoc analysis of the GLIMMER trial.

Notably, in a subset of patients with moderate to severe pruritus (baseline NRS  $\geq$  4), the 40 mg twice-daily dose showed a significant improvement in itch versus placebo (p=0.037). This dose also demonstrated significant improvements in the social and emotional domains of the PBC-40 quality of life questionnaire.

#### **Safety and Tolerability**

The most frequently reported adverse events were gastrointestinal in nature, consistent with **linerixibat**'s mechanism of action. Diarrhea and abdominal pain were the most common, with the incidence of diarrhea increasing with higher doses. The safety and tolerability profile was deemed acceptable for progression to Phase 3 trials.



| Adverse Event              | Placebo (N=36) | Linerixibat (All Doses,<br>N=111)       |
|----------------------------|----------------|-----------------------------------------|
| Drug-Related AEs           | 19%            | 31% - 78%                               |
| Diarrhea                   | Not specified  | Up to 64%                               |
| Abdominal Pain             | Not specified  | Reported                                |
| Discontinuation due to AEs | Not specified  | 10% (due to diarrhea or abdominal pain) |

Data aggregated from GLIMMER trial reports.

# Phase 3 "GLISTEN" Trial (NCT04950127)

Following the encouraging results from the GLIMMER trial, the Phase 3 GLISTEN trial was initiated to further evaluate the efficacy and safety of **linerixibat** in adults with PBC and cholestatic pruritus.

### **Efficacy Data**

The GLISTEN trial met its primary endpoint, demonstrating a statistically significant improvement in itch for patients treated with **linerixibat** compared to placebo over 24 weeks.



| Endpoint                                                                | Linerixibat<br>(40mg BID) | Placebo | Adjusted Mean<br>Difference<br>(95% CI) | p-value |
|-------------------------------------------------------------------------|---------------------------|---------|-----------------------------------------|---------|
| Change from Baseline in Monthly Itch Score (WI-NRS) at Week 24          | -2.86                     | -2.15   | -0.72 (-1.15,<br>-0.28)                 | 0.0013  |
| Change in Itch-<br>related Sleep<br>Interference<br>(NRS) at Week<br>24 | -                         | -       | -0.53 (-0.98,<br>-0.07)                 | 0.024   |

Data from the GLISTEN Phase 3 trial.

Furthermore, a higher percentage of patients in the **linerixibat** group achieved a clinically meaningful improvement in itch (defined as a ≥3-point reduction in the Worst Itch-Numerical Rating Scale) at week 24 compared to the placebo group (56% vs. 43%). The improvement in itch was observed as early as two weeks into treatment and was sustained throughout the trial.

### Safety and Tolerability

The safety profile of **linerixibat** in the GLISTEN trial was consistent with previous findings. The most common adverse event was diarrhea, which was mostly mild in intensity. The discontinuation rate due to diarrhea was 4% in the **linerixibat** group compared to less than 1% in the placebo group.

#### Conclusion

The early-phase clinical trial data for **linerixibat** demonstrate a consistent and clinically meaningful reduction in cholestatic pruritus for patients with PBC. The mechanism of action, targeting the reabsorption of bile acids in the ileum, is supported by the observed efficacy and the nature of the adverse events. The positive results from the Phase 3 GLISTEN trial position



**linerixibat** as a promising future therapeutic option for a significant unmet need in the management of PBC.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. selleckchem.com [selleckchem.com]
- 2. What is Linerixibat used for? [synapse.patsnap.com]
- 3. gsk.com [gsk.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- To cite this document: BenchChem. [Linerixibat Early-Phase Clinical Data: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607791#early-phase-clinical-trial-data-for-linerixibat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com